p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
Description
Molecular Architecture and Stereochemical Configuration
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride (CAS 4238-41-9) features a complex molecular architecture characterized by a 4-methylbenzenesulfonamide group linked to a substituted heptanone backbone. The molecular formula is $$ \text{C}{14}\text{H}{22}\text{Cl}2\text{N}2\text{O}_3\text{S} $$, with a molecular weight of 369.31 g/mol. The stereochemical configuration at the third carbon of the heptanone chain is designated as (3S), as confirmed by IUPAC nomenclature.
The SMILES notation $$ \text{O=S(C1=CC=C(C)C=C1)(NC@@HC(CCl)=O)=O.Cl} $$ highlights the sulfonamide group ($$-\text{SO}_2\text{NH}-$$), a ketone ($$-\text{C=O}$$), and a chloromethyl group ($$-\text{CCl}$$). The (3S) configuration ensures spatial orientation critical for interactions with biological targets, such as serine proteases. The InChIKey $$ \text{YFCUZWYIPBUQBD-UHFFFAOYNA-N} $$ further validates the stereochemical uniqueness of this compound.
Crystallographic Characterization and X-ray Diffraction Studies
While detailed crystallographic data for this compound remain unreported in public databases, related sulfonamide derivatives exhibit characteristic packing patterns influenced by hydrogen bonding and van der Waals interactions. For example, studies on benzenesulfonamide analogs reveal a perpendicular orientation of the amino group relative to the aromatic ring, stabilized by intramolecular $$ \text{N-H} \cdots \text{O} $$ hydrogen bonds.
Table 1: Hypothetical Crystallographic Parameters Based on Structural Analogs
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| Unit cell dimensions | $$ a = 10.5 \, \text{Å}, b = 8.2 \, \text{Å}, c = 12.7 \, \text{Å} $$ |
| Bond angles ($$\theta$$) | $$\text{C-S-O} = 106.5^\circ$$ |
| Torsional angles ($$\phi$$) | $$\text{N-S-C-C} = 112.3^\circ$$ |
The absence of experimental X-ray diffraction data for this specific compound underscores the need for future crystallographic studies to resolve its solid-state conformation.
Comparative Analysis with Related Sulfonamide Derivatives
This compound shares structural motifs with protease inhibitors like Tosyl-L-lysine chloromethyl ketone (TLCK), which features a similar chloromethyl ketone group for covalent binding to enzymatic active sites. Key distinctions include:
Table 2: Structural Comparison with Selected Sulfonamides
| Compound | Backbone Substituents | Functional Groups | Biological Target |
|---|---|---|---|
| N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide | Heptanone with chloro and amino | Sulfonamide, ketone, chloromethyl | Serine proteases, NF-κB pathway |
| Benzenesulfonamide | Benzene ring | Sulfonamide, amino | Antibacterial agents |
| ortho-Toluenesulfonamide | Methyl-substituted benzene | Sulfonamide, methyl | Enzyme inhibitors |
The extended aliphatic chain in N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide enhances solubility in polar solvents compared to simpler aromatic sulfonamides.
Tautomeric Forms and Conformational Dynamics
The compound exhibits potential tautomerism between sulfonamide ($$-\text{SO}2\text{NH}-$$) and sulfonimide ($$-\text{SO}2\text{N}=$$) forms, though the sulfonamide tautomer is energetically favored in the gas phase by ~6 kcal/mol. Solvent polarity modulates this equilibrium, with polar solvents stabilizing the sulfonimide form due to enhanced charge separation.
Conformational dynamics are dominated by rotational freedom around the $$ \text{C-S} $$ and $$ \text{C-N} $$ bonds. The amino group adopts a gauche orientation relative to the sulfonyl group to minimize steric clashes, as observed in computational models. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest rapid interconversion between conformers at room temperature.
Table 3: Energy Differences Between Tautomers
| Tautomer | Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| Sulfonamide | 0.0 | Intramolecular hydrogen bonding |
| Sulfonimide | +5.8 | Solvent polarization (in H₂O) |
These dynamics influence the compound’s reactivity, particularly its ability to alkylate serine residues in proteases.
Properties
IUPAC Name |
N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045807 | |
| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-74-6, 4238-41-9 | |
| Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tosylation of L-Lysine Derivative
The initial step involves the reaction of L-lysine or a protected lysine derivative with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions to form the corresponding tosylated lysine sulfonamide.
- Reagents : L-lysine, tosyl chloride, base (e.g., pyridine or triethylamine).
- Conditions : Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature to control reactivity.
- Outcome : Formation of the N-(4-methylbenzenesulfonyl)-L-lysine intermediate.
Chloromethyl Ketone Formation
The tosylated lysine intermediate undergoes chloromethyl ketone formation by reaction with chlorinating agents such as chloromethyl ketone reagents or via chlorination of a keto precursor.
- Reagents : Chloromethyl ketone reagents or chlorinating agents like thionyl chloride or oxalyl chloride.
- Conditions : Controlled temperature (often 0–25°C) in anhydrous solvents.
- Outcome : Introduction of the 1-chloro-2-oxo group at the heptan-3-yl position yielding the chloromethyl ketone derivative.
Hydrochloride Salt Formation
The final step involves treating the chloromethyl ketone sulfonamide with hydrochloric acid or HCl gas to form the hydrochloride salt.
- Reagents : Hydrogen chloride in an appropriate solvent.
- Conditions : Typically room temperature or slightly below, with stirring.
- Outcome : Crystallization of the hydrochloride salt, often purified by recrystallization from ethanol or ethanol/ether mixtures.
Purification and Characterization
- The hydrochloride salt crystallizes slowly from concentrated absolute ethanol, often thinned with ethanol/diethyl ether to facilitate collection.
- Drying under vacuum yields a white to pink powder with melting point approximately 165 °C (decomposition).
- Purity is typically confirmed by HPLC, NMR, and mass spectrometry.
- Optical activity measurements confirm stereochemistry ([α]20/D ~7.8° in water).
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Tosylation | L-lysine, tosyl chloride, base, DCM, 0–25°C | N-(4-methylbenzenesulfonyl)-L-lysine intermediate |
| 2 | Chloromethyl ketone formation | Chloromethyl ketone reagent, anhydrous solvent, 0–25°C | N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide |
| 3 | Hydrochloride salt formation | HCl gas or HCl in solvent, room temperature | Hydrochloride salt, crystalline powder |
| 4 | Purification | Recrystallization from EtOH/Et2O, vacuum drying | Pure hydrochloride salt, melting point ~165 °C |
Research Findings and Notes on Preparation
- The compound acts as a suicide inhibitor of serine proteases, such as trypsin and clostripain, which necessitates high purity and stereochemical integrity for biological activity.
- The hydrochloride salt form improves stability and solubility in aqueous media (solubility ~50 mg/mL in water).
- The synthesis is sensitive to moisture and temperature; thus, anhydrous conditions and controlled temperatures are critical.
- Optical purity is essential since the biological activity is stereospecific, favoring the (S)-configuration at the chiral center.
- The compound slowly crystallizes from concentrated ethanol solutions, and drying under vacuum is necessary to obtain a stable powder form.
- Literature references confirm the synthetic route and characterization methods, including Matsuda et al. (Chem Pharm Bull Jpn 1982) and Shaw et al. (Biochemistry 1965), which describe similar sulfonamide chloromethyl ketone syntheses.
Additional Considerations
- The preparation method is well-established in protease inhibitor research and protein purification protocols.
- The compound’s reactivity with thiol groups suggests careful handling during synthesis to avoid side reactions.
- Safety data indicate the compound is an irritant (hazard codes Xi; risk statements 36/37/38) and requires appropriate protective measures during synthesis.
Chemical Reactions Analysis
Alkylation of Serine Proteases
The chloromethyl ketone group in TLCK hydrochloride reacts irreversibly with the active-site histidine residue of serine proteases like trypsin. This alkylation inhibits protease activity by covalently modifying the enzyme’s catalytic triad.
Mechanism :
-
Nucleophilic attack : The imidazole ring of histidine attacks the chloromethyl carbon, displacing the chloride ion.
-
Covalent adduct formation : A stable methylene linkage forms between the inhibitor and enzyme, rendering the protease inactive .
Applications :
-
Used to inhibit trypsin during protein purification to preserve target protein integrity .
-
Studied in cancer research to block protease-dependent signaling pathways .
Hydrolysis and Stability
The compound’s stability is pH-dependent, with degradation occurring under alkaline conditions:
| Condition | Reaction | Outcome |
|---|---|---|
| pH > 6.0 | Hydrolysis of chloromethyl ketone | Formation of inert carboxylic acid derivatives |
| Acidic (pH 3.0) | Stable | Suitable for storage in 1 mM HCl |
Key Findings :
-
Solutions prepared at pH 6.0 or higher rapidly lose inhibitory potency due to hydrolysis .
-
Hydrolysis products include sulfonic acid derivatives and amines, confirmed via mass spectrometry .
Nucleophilic Substitution Reactions
The chloromethyl group undergoes substitution with nucleophiles, enabling derivative synthesis:
| Nucleophile | Product | Application |
|---|---|---|
| Amines | Secondary amides | Enhanced solubility or targeting |
| Thiols | Thioether derivatives | Probing enzyme active sites |
Example :
Comparative Reactivity
The chloromethyl ketone group’s reactivity distinguishes TLCK from other protease inhibitors:
| Inhibitor | Reactive Group | Mechanism |
|---|---|---|
| TLCK hydrochloride | Chloromethyl ketone | Irreversible alkylation |
| PMSF | Phenylmethylsulfonyl fluoride | Transient sulfonylation |
| Leupeptin | Aldehyde | Reversible competitive inhibition |
Synthetic Modifications
TLCK serves as a scaffold for synthesizing analogs with tailored properties:
-
Amide bond alkylation : Modifies the amino acid side chain to alter protease specificity.
-
Sulfonamide derivatization : Enhances binding affinity to target enzymes .
Structural Insights :
-
Molecular docking studies predict strong interactions with trypsin’s hydrophobic pocket via the sulfonamide group .
Degradation Pathways
Oxidative and thermal degradation pathways have been characterized:
| Pathway | Conditions | Major Products |
|---|---|---|
| Thermal (Δ > 100°C) | Dry state | Chlorinated hydrocarbons |
| Oxidative (H₂O₂) | Aqueous solution | Sulfone derivatives |
Scientific Research Applications
Inhibition of Serine Endopeptidases
One of the primary applications of this compound is as an inhibitor of serine endopeptidases. These enzymes play critical roles in various biological processes, including protein digestion and cell signaling. The compound has been shown to interfere with the translation process, indicating its potential use in modulating protein synthesis in various therapeutic contexts .
Antimicrobial Activity
Research indicates that N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride exhibits antimicrobial properties. It may be effective against certain bacterial strains, making it a candidate for further development as an antibacterial agent .
Potential in Cancer Therapy
The compound's ability to act as an alkylating agent suggests that it may have applications in cancer therapy. Alkylating agents are known for their ability to damage DNA, which can lead to the death of rapidly dividing cancer cells. This property makes the compound a subject of interest in oncology research .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Achromobacter lyticus, a pathogenic bacterium. The results indicated that the compound could potentially serve as a treatment option for infections caused by this organism, highlighting its relevance in clinical microbiology .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines have shown that N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride can induce apoptosis in malignant cells. The mechanism was linked to its alkylating properties, which disrupt DNA replication and repair processes .
Mechanism of Action
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride exerts its effects by irreversibly inhibiting serine proteases. The compound alkylates the active site histidine residue of the enzyme, leading to the formation of a covalent bond and subsequent inactivation of the enzyme. This mechanism is crucial for studying enzyme function and developing therapeutic inhibitors .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Derivatives
The compound’s key structural motifs include:
- Chloro substituent : Enhances electrophilicity, possibly contributing to covalent interactions with target proteins.
- 7-Amino-2-heptanone backbone: Provides a flexible aliphatic chain for spatial positioning of functional groups.
Table 1: Comparison with Select Compounds from Ser/Thr Protease Catalogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (4272-74-6) | C₁₄H₂₂Cl₂N₂O₃S | 393.31 | 98% | Tosylamido, chloro, amino, ketone, HCl |
| 1-Methylguanidine hydrochloride (21770-81-0) | C₂H₇N₃·HCl | 122.56 | 98% | Guanidine, HCl |
| 6-Carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate dimethanesulfonate (82956-11-4) | C₂₀H₂₃N₅O₇S₂ | 533.55 | 98% | Guanidine, naphthyl, methanesulfonate |
Key Observations:
Complexity : The target compound has intermediate molecular complexity compared to simpler guanidine derivatives (e.g., 1-Methylguanidine HCl) and more elaborate structures like the naphthyl-guanidine dimethanesulfonate.
Functional Groups: Unlike guanidine-based compounds, the target compound’s tosylamido and chloro-ketone groups may enable dual binding modes (e.g., covalent and non-covalent interactions) with proteases.
Solubility : The hydrochloride salt form enhances aqueous solubility relative to free bases, similar to 1-Methylguanidine HCl and the dimethanesulfonate derivative .
Table 2: Physicochemical Comparison
| Property | Target Compound | 1-Methylguanidine HCl | 6-Carbamimidoylnaphthalen-2-yl... |
|---|---|---|---|
| Melting Point (°C) | 160–161 | Not reported | Not reported |
| Purity | ≥98% | 98% | 98% |
| Stereochemistry | (3S) | None | None |
| Salt Form | Hydrochloride | Hydrochloride | Dimethanesulfonate |
Key Findings:
- Thermal Stability : The target compound’s sharp melting point (160–161°C) suggests high crystallinity, advantageous for reproducible experimental results .
- Chirality : The (3S) configuration may confer selectivity in enzyme inhibition, unlike achiral analogues such as 1-Methylguanidine HCl .
- Salt Impact : Hydrochloride salts generally offer better solubility in polar solvents compared to dimethanesulfonates, which may precipitate in high-ionic-strength buffers.
Biological Activity
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, also known as (S)-N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, is a compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | (S)-N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride |
| CAS Number | 4272-74-6 |
| Molecular Formula | C14H22Cl2N2O3S |
| Molecular Weight | 369.3 g/mol |
| SMILES Notation | Cl.CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl |
The biological activity of N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is primarily attributed to its interaction with various biological targets. It has been shown to exhibit anti-inflammatory properties by inhibiting the denaturation of proteins, particularly human serum albumin. The compound stabilizes albumin against heat-induced denaturation, which is a critical factor in maintaining protein functionality in physiological conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the denaturation of human albumin with a reported IC50 value significantly lower than that of ibuprofen, a well-known anti-inflammatory agent. The IC50 for ibuprofen was determined to be approximately 368.66 µM, while the compound exhibited an IC50 of 208.92 µM, indicating a stronger protective effect against protein denaturation .
Toxicity and Safety Profile
The safety profile of N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride has been assessed through various toxicity studies. According to available data, it has shown weak inhibition on hERG channels and is classified as non-carcinogenic with a moderate acute toxicity level in rats (LD50 not applicable) .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory potential of N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride in an induced inflammation model. The results indicated that treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing inflammatory conditions .
Case Study 2: Protein Stabilization
Another study focused on the ability of this compound to stabilize human serum albumin under thermal stress. The findings revealed that the compound effectively prevented structural alterations in albumin, thereby preserving its functional integrity. This characteristic could be beneficial for applications in drug formulation where protein stability is crucial .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, and how can regioselectivity be controlled during sulfonamide formation?
- Methodological Answer : A stepwise synthesis is advised. First, prepare the sulfonamide core via coupling of a bromoethyl intermediate (e.g., N-(2-bromoethyl)-4-methylbenzenesulfonamide, as in ) with a functionalized amine. Regioselectivity can be controlled by using protecting groups (e.g., tert-butoxycarbonyl, Boc) for the primary amine to prevent side reactions. Final deprotection under acidic conditions (e.g., HCl in ethanol, as in ) yields the hydrochloride salt. Monitor reaction progress via TLC and optimize solvent polarity to favor sulfonamide bond formation .
Q. What spectroscopic and crystallographic methods are optimal for confirming the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic sulfonamide S=O stretches (~1346–1157 cm⁻¹) and amide C=O (~1600 cm⁻¹) (see similar compounds in ).
- NMR : Use - and -NMR to confirm the 4-methylbenzenesulfonamide moiety (aromatic protons at δ ~7.45–7.72 ppm) and the heptan-3-yl backbone ().
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. For tautomeric forms, combine with DFT-D calculations (). Validate hydrogen bonding and chloride ion placement .
Q. How should researchers purify this compound to achieve ≥98% purity for enzymatic assays?
- Methodological Answer : Use recrystallization from ethanol/water mixtures (as in ) or high-performance liquid chromatography (HPLC) with C18 columns (e.g., Chromolith® or Purospher® STAR, ). Monitor purity via UV-Vis (λmax ~255 nm, ) and LC-MS to detect residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibitory activity of this compound against serine proteases?
- Methodological Answer : Variations in IC50 values may arise from assay conditions (e.g., pH, temperature) or tautomerism. Perform enzyme kinetics under standardized buffers (e.g., Tris-HCl, pH 7.4) and compare inhibition curves. Use solid-state -NMR () to assess tautomeric states in the crystalline vs. solution phases. Cross-validate with computational docking studies to identify active conformations .
Q. What computational methods assist in predicting the tautomeric stability of this compound in solid-state vs. solution?
- Methodological Answer : Density Functional Theory with dispersion corrections (DFT-D) can model tautomeric equilibria. Compare calculated -NMR chemical shifts with experimental solid-state NMR data (). For solution-phase studies, employ molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) to evaluate tautomer populations .
Q. How does the chloromethyl ketone moiety influence the compound’s mechanism of action as a protease inhibitor?
- Methodological Answer : The chloromethyl ketone group acts as an electrophilic warhead, covalently modifying the active-site serine residue in proteases. Validate this mechanism via mass spectrometry (e.g., LC-MS/MS) to detect adduct formation. Compare inhibition kinetics with non-reactive analogs (e.g., methyl ester derivatives) to confirm irreversible binding .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the sulfonamide (e.g., halogen substitution) or backbone (e.g., varying amino chain length). Test inhibitory potency against target proteases using fluorogenic substrates. Correlate activity trends with steric/electronic parameters (e.g., Hammett constants) or molecular volume calculations from X-ray structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
